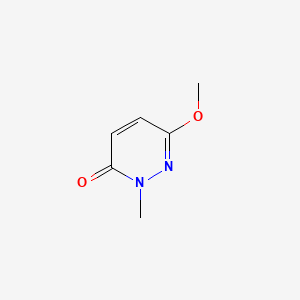
1-Hydrazinyl-4-phenylphthalazine
Vue d'ensemble
Description
1-Hydrazinyl-4-phenylphthalazine is a heterocyclic compound that belongs to the class of phthalazines. It has a molecular formula of C14H12N4 and a molecular weight of 236.27 g/mol .
Synthesis Analysis
The synthesis of this compound has been described using bronsted acidic ionic liquids . This method demonstrates their ability to inhibit asexual stage development of the human malaria parasite, Plasmodium falciparum .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group and a phthalazine group connected by a hydrazine group . The IUPAC name for this compound is (4-phenylphthalazin-1-yl)hydrazine .Chemical Reactions Analysis
This compound has been shown to react with different carbonyl compounds . For example, it reacts with oxalic acid to give 6-aryl-1,2,4-triazolo[3,4-a]phthalazines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 . Its topological polar surface area is 63.8 Ų .Applications De Recherche Scientifique
Synthesis and Bioactivity
Antimicrobial Activities : The synthesis of 4-benzyl-2H-phthalazine derivatives, including those related to 1-Hydrazinyl-4-phenylphthalazine, demonstrates promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates potential applications in developing new antimicrobial agents (El-Wahab et al., 2011).
Anticancer and Antioxidant Agents : Novel phthalazine derivatives have been synthesized and evaluated for their anticancer activity against human tumor cell lines and antioxidant activity. Some compounds showed potent cytotoxic effects and high antioxidant activity, suggesting their potential as therapeutic agents (Behalo et al., 2017).
Luminescence and Materials Science
- Luminescence Properties : Lanthanide complexes incorporating a hydralazine-derived chromophore have been synthesized, showing luminescence and sensitization of the lanthanide center by the chromophore. This work suggests applications in materials science, particularly in the development of new luminescent materials (Burton‐Pye et al., 2005).
Chemical Synthesis and Reactions
- Synthetic Routes and Reactions : Research on the synthesis and reactions of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives with expected antimicrobial activity has expanded the knowledge on phthalazine chemistry, providing insights into the synthesis of complex molecules with potential biological applications (Abubshait et al., 2011).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Evaluation : The synthesis and evaluation of phthalazinedione-based derivatives for cytotoxic and anti-bacterial activities have shown promising results. Some derivatives exhibited significant cytotoxicity against cancer cell lines and potent anti-bacterial activity, highlighting their potential in cancer therapy and as anti-bacterial agents (El Rayes et al., 2022).
Mécanisme D'action
Target of Action
Related compounds such as hydrazinyl 1,2,4-triazoles derivatives have been reported to act as inhibitors ofacetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the termination of nerve impulses by breaking down the neurotransmitter acetylcholine.
Mode of Action
This leads to an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic transmission .
Orientations Futures
Propriétés
IUPAC Name |
(4-phenylphthalazin-1-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-16-14-12-9-5-4-8-11(12)13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCKWJNGZVAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276128 | |
| Record name | 1-hydrazinyl-4-phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86427-78-3 | |
| Record name | NSC116344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydrazinyl-4-phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole](/img/structure/B1615458.png)











